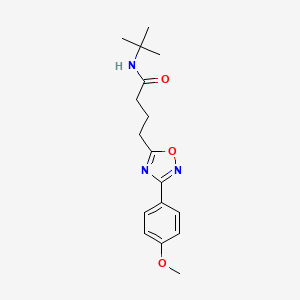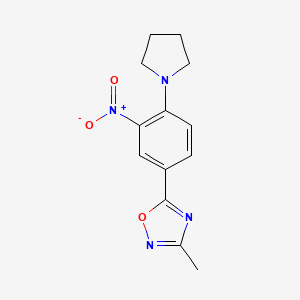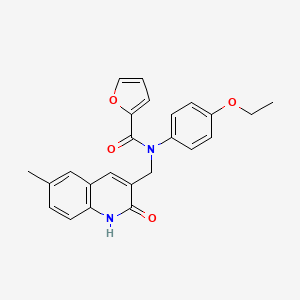
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(p-tolyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(p-tolyl)benzamide, also known as HMQN-PTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(p-tolyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(p-tolyl)benzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(p-tolyl)benzamide has also been shown to bind to proteins involved in the formation of amyloid plaques, which are associated with Alzheimer's disease.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(p-tolyl)benzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(p-tolyl)benzamide can induce cell death in cancer cells, indicating its potential as a cancer therapeutic. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(p-tolyl)benzamide has also been shown to inhibit the formation of amyloid plaques, suggesting its potential as a treatment for Alzheimer's disease. In addition, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(p-tolyl)benzamide has been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
実験室実験の利点と制限
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(p-tolyl)benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in relatively large quantities. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(p-tolyl)benzamide is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, there are also limitations to the use of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(p-tolyl)benzamide in lab experiments. For example, its mechanism of action is not fully understood, which may limit its usefulness in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(p-tolyl)benzamide. One area of interest is the development of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(p-tolyl)benzamide derivatives with improved therapeutic properties. Another area of interest is the investigation of the role of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(p-tolyl)benzamide in the regulation of gene expression and epigenetic modifications. Additionally, the potential applications of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(p-tolyl)benzamide in materials science, such as the development of organic electronics, warrant further investigation. Overall, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(p-tolyl)benzamide is a promising compound with potential applications in various fields, and further research is needed to fully understand its properties and potential.
合成法
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(p-tolyl)benzamide involves the reaction of 2-hydroxy-7-methylquinoline with p-toluenesulfonyl chloride to form N-(p-toluenesulfonyl)-2-hydroxy-7-methylquinoline. This intermediate is then reacted with 3-nitrobenzoyl chloride to produce N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(p-tolyl)benzamide. The synthesis process is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(p-tolyl)benzamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(p-tolyl)benzamide has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In biochemistry, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(p-tolyl)benzamide has been used as a tool to study protein-protein interactions and enzyme activity. In materials science, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(p-tolyl)benzamide has been studied for its potential applications in the development of organic electronics.
特性
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4/c1-16-7-10-21(11-8-16)27(25(30)19-4-3-5-22(14-19)28(31)32)15-20-13-18-9-6-17(2)12-23(18)26-24(20)29/h3-14H,15H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCZAARKIOAWCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide](/img/structure/B7693322.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N-isopropylsulfamoyl)phenoxy)acetamide](/img/structure/B7693330.png)


![4-[[2-[(4-Chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]acetyl]amino]benzamide](/img/structure/B7693349.png)
![N-[(2-chlorophenyl)methyl]-2-(N-cyclohexylbenzenesulfonamido)acetamide](/img/structure/B7693360.png)

![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B7693375.png)

![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-phenylacetamide](/img/structure/B7693380.png)
![N-(5-chloro-2-phenoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7693389.png)
